Product packaging for 1-Methyl-4-phenyl-4-piperidinol-d5(Cat. No.:CAS No. 1346601-71-5)

1-Methyl-4-phenyl-4-piperidinol-d5

Cat. No.: B125449
CAS No.: 1346601-71-5
M. Wt: 196.3 g/mol
InChI Key: JVMCZMQYJIRKRV-VIQYUKPQSA-N
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Description

Contextual Significance of Deuterated Chemical Probes in Advanced Research

Deuterated chemical probes, also known as isotopically labeled compounds, are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612). clearsynth.com This substitution is a cornerstone of contemporary research for several reasons. Although chemically similar to their non-deuterated counterparts, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. myuchem.comwikipedia.org This difference in bond strength can alter the physical and chemical properties of a molecule. wikipedia.org

In fields like pharmaceutical development, this can lead to improved metabolic stability of drugs. clearsynth.comacs.org Deuterated compounds are also indispensable in nuclear magnetic resonance (NMR) spectroscopy, where they can serve as non-interfering solvents or help in determining protein structures. clearsynth.commyuchem.comthalesnano.comsynmr.in Furthermore, they are crucial as internal standards in mass spectrometry, enhancing the accuracy of quantitative analyses. acs.orgthalesnano.comresearchgate.net

Overview of 1-Methyl-4-phenyl-4-piperidinol Derivatives in Academic Studies

Derivatives of 1-Methyl-4-phenyl-4-piperidinol belong to the broader class of 4-phenylpiperidines, a scaffold that is of significant interest in medicinal chemistry. researchgate.net The piperidine (B6355638) ring is a key structural component in many biologically active compounds, including a variety of pharmaceuticals. tandfonline.comnih.gov Research on 4-phenylpiperidine derivatives has explored their potential in various therapeutic areas. These compounds have been synthesized and studied for their interactions with biological targets, such as opioid receptors. researchgate.nettandfonline.com The synthesis of these derivatives often involves multi-step chemical processes, and their structures are typically confirmed using analytical techniques like FT-IR, NMR, and mass spectrometry. tandfonline.com

Rationale for Deuterium Incorporation in 1-Methyl-4-phenyl-4-piperidinol

The introduction of deuterium into the 1-Methyl-4-phenyl-4-piperidinol structure to create its d5 variant is a deliberate strategy to leverage the unique properties of this heavy isotope for research purposes.

Analytical Advantages Conferred by Isotopic Labeling

Isotopic labeling with deuterium provides significant analytical benefits. One of the primary applications is in quantitative analysis using mass spectrometry. acs.orgresearchgate.net When a deuterated compound like 1-Methyl-4-phenyl-4-piperidinol-d5 is used as an internal standard, it can be easily distinguished from its non-deuterated (protium) counterpart due to the mass difference. wikipedia.org This allows for more precise and reliable measurement of the non-deuterated compound's concentration in a sample. thalesnano.com

In NMR spectroscopy, the absence of signals from deuterium in a standard proton NMR spectrum simplifies the analysis of complex molecules. myuchem.comsynmr.in This allows researchers to focus on the signals from the hydrogen atoms in the molecule, leading to clearer structural elucidation. synmr.in

Mechanistic Probing Capabilities Through Isotopic Substitution

The replacement of hydrogen with deuterium can have a noticeable impact on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org The C-D bond is stronger and has a lower ground-state vibrational energy than the C-H bond, meaning it requires more energy to break. wikipedia.orgyoutube.com

This effect is a powerful tool for investigating reaction mechanisms. libretexts.orgnumberanalytics.com If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. youtube.com By measuring the change in the reaction rate, chemists can gain valuable insights into the transition state of the reaction and confirm which bonds are broken in the crucial step. libretexts.orgnumberanalytics.comias.ac.in This technique, known as isotopic labeling, helps to distinguish between different potential reaction pathways. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B125449 1-Methyl-4-phenyl-4-piperidinol-d5 CAS No. 1346601-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMCZMQYJIRKRV-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2)C)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Methyl 4 Phenyl 4 Piperidinol D5

Precursor Synthesis: Methodologies for Non-Deuterated 1-Methyl-4-phenyl-4-piperidinol

The foundational step in producing 1-Methyl-4-phenyl-4-piperidinol-d5 is the efficient synthesis of its non-deuterated precursor, 1-Methyl-4-phenyl-4-piperidinol. This is primarily achieved through organometallic reactions, with alternative pathways available for constructing the core piperidine (B6355638) structure.

Organometallic Approaches, Including Grignard Reactions, for Piperidinol Formation

The most common and effective method for synthesizing 1-Methyl-4-phenyl-4-piperidinol is the Grignard reaction. umkc.edumnstate.eduwisc.edu This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack a carbonyl group. mnstate.eduwisc.edu

In this specific synthesis, phenylmagnesium bromide is the Grignard reagent of choice. nih.gov It is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether, such as diethyl ether or tetrahydrofuran (THF). umkc.eduwikipedia.org The reaction is initiated by activating the magnesium surface, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. wikipedia.org

The freshly prepared phenylmagnesium bromide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-Methyl-4-piperidone. wisc.edu This addition reaction forms a magnesium alkoxide intermediate. Subsequent acidic workup, typically with a dilute acid like hydrochloric acid, protonates the alkoxide to yield the final product, 1-Methyl-4-phenyl-4-piperidinol. umkc.eduwisc.edu The entire process must be conducted under anhydrous (water-free) conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and prevent the desired reaction. mnstate.edulibretexts.org

Reaction Scheme:

Formation of Grignard Reagent: C₆H₅Br + Mg → C₆H₅MgBr

Grignard Reaction with Ketone: C₆H₅MgBr + 1-Methyl-4-piperidone → Intermediate Magnesium Alkoxide

Acidic Workup: Intermediate Magnesium Alkoxide + H₃O⁺ → 1-Methyl-4-phenyl-4-piperidinol

A significant side product that can form during the Grignard reaction is biphenyl, which results from the coupling of the Grignard reagent with unreacted bromobenzene. libretexts.org The formation of this impurity is often favored by higher concentrations of bromobenzene and elevated reaction temperatures. libretexts.org

Alternative Synthetic Pathways to the Piperidine Scaffold

While the Grignard reaction with a pre-formed piperidone is a primary route, other methods exist to construct the piperidine ring itself. One such approach is the aza-Michael reaction, which involves the addition of an amine to an α,β-unsaturated carbonyl compound. kcl.ac.uk For instance, a one-pot oxidation-cyclization method using divinyl ketone as a substrate can produce N-substituted 4-piperidones. kcl.ac.uk

Another strategy involves the Strecker synthesis, which can be adapted to produce functionalized piperidines. For example, an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and hydrogen cyanide yields an anilino-nitrile, which can be further converted to piperidine derivatives. researchgate.net Additionally, various synthetic routes starting from materials like pyridine oxide, dichloropentanone, or through Mannich reactions have been explored for creating the piperidone core structure. guidechem.com A patented method describes the synthesis of N-phenyl-4-piperidone by reacting aniline with 3-methyl-1,3,5-pentanetriol, followed by demethylation and oxidation. google.com

Deuterium (B1214612) Incorporation Techniques for Site-Specific Labeling

Once the non-deuterated precursor is synthesized, the next critical phase is the introduction of deuterium atoms at specific positions on the molecule to create this compound. This is typically achieved by using deuterated reagents during the synthesis or through isotopic exchange reactions.

Synthetic Routes Utilizing Deuterated Reagents

A direct and efficient method for producing this compound is to perform the Grignard reaction using a deuterated starting material. In this case, deuterated bromobenzene (bromobenzene-d5) would be used to prepare the Grignard reagent, phenyl-d5-magnesium bromide.

The synthesis of bromobenzene-d5 can be accomplished through the electrophilic aromatic substitution of benzene-d6. Benzene-d6, when treated with bromine (Br₂) and a Lewis acid catalyst such as ferric bromide (FeBr₃), will undergo bromination to yield bromobenzene-d5.

This deuterated Grignard reagent is then reacted with 1-Methyl-4-piperidone under the same conditions as the non-deuterated synthesis. The subsequent acidic workup will yield 1-Methyl-4-phenyl-d5-4-piperidinol, where the five deuterium atoms are located on the phenyl ring.

Alternatively, deuterated building blocks for the piperidine ring itself can be used. For instance, deuterated piperidine (piperidine-d11) is commercially available and can serve as a starting point for constructing the deuterated piperidone precursor. isotope.com

Isotopic Exchange Reactions for Deuterium Atom Introduction

Isotopic exchange reactions provide another avenue for introducing deuterium. These reactions involve replacing hydrogen atoms with deuterium atoms from a deuterium source, often under catalytic conditions.

For labeling aromatic rings, hydrogen-deuterium (H-D) exchange can be facilitated by strong acids. youtube.com Treating an aromatic compound with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), can lead to the exchange of aromatic protons for deuterons. youtube.com This process occurs through electrophilic aromatic substitution, where a deuteron (D⁺) acts as the electrophile. youtube.com The reaction is typically run for an extended period with an excess of the deuterated acid to ensure complete exchange. youtube.com

Base-mediated deuteration is also a viable technique. acs.org Using a strong base in the presence of a deuterium source like DMSO-d6 can facilitate the exchange of acidic protons. acs.org Transition metal catalysts, such as those based on palladium or ruthenium, can also promote H-D exchange on aromatic and heterocyclic rings. researchgate.net These methods can offer high selectivity for specific C-H bonds. For example, some iridium-based catalysts can selectively label C(sp²)–H positions in proximity to an oxygen atom. nih.gov

Purification and Isotopic Purity Assessment of this compound

After synthesis, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Standard purification techniques such as column chromatography, recrystallization, and distillation are employed. umkc.edu

Assessing the isotopic purity of the final product is a critical step. This is typically accomplished using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium.

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight of the compound, confirming the incorporation of the desired number of deuterium atoms. The isotopic distribution in the mass spectrum provides a quantitative measure of isotopic enrichment.

Achieving high isotopic purity (often >98%) is crucial for applications where the deuterated compound is used as an internal standard or in metabolic studies. nih.gov Suboptimal isotopic purity may necessitate further purification steps or adjustments to the synthetic strategy. nih.gov

Chromatographic Purification Methods

Following the synthesis and work-up, the crude this compound will likely contain unreacted starting materials, by-products, and residual reagents. Purification is essential to obtain the compound in high purity for analytical and research purposes. Column chromatography is a widely used and effective technique for the purification of piperidine derivatives. acs.orgcolumn-chromatography.com

The choice of the stationary and mobile phases is crucial for achieving good separation.

Parameter Description Typical Application for Piperidine Derivatives
Stationary Phase The solid adsorbent material packed into the column.Silica gel is the most common stationary phase for the purification of polar organic compounds like piperidine alkaloids. column-chromatography.com Its slightly acidic nature can sometimes interact with basic amines, but this can often be mitigated by the choice of mobile phase. Alumina can also be used, particularly for basic compounds.
Mobile Phase The solvent or mixture of solvents that flows through the column, carrying the components of the mixture at different rates.A gradient of solvents is often employed, starting with a non-polar solvent and gradually increasing the polarity. For piperidine derivatives, a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol is common. acs.org The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help to prevent peak tailing and improve the separation of basic compounds on a silica gel column.
Detection The method used to monitor the separation of compounds as they elute from the column.Thin-layer chromatography (TLC) is typically used to analyze the fractions collected from the column to identify those containing the desired product. Visualization on TLC plates can be achieved using UV light (if the compound is UV-active) or by staining with a suitable reagent such as potassium permanganate or iodine.

The fractions containing the pure this compound, as determined by TLC analysis, are then combined, and the solvent is removed under reduced pressure to yield the purified product.

Spectroscopic Verification of Deuterium Enrichment

To confirm the successful synthesis and isotopic labeling of this compound, a combination of spectroscopic techniques is employed. The primary methods for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the structure of a molecule and can readily distinguish between hydrogen and deuterium nuclei.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For this compound, the aromatic region of the ¹H NMR spectrum would show a near-complete disappearance of the signals typically seen for the phenyl protons in the non-deuterated analog. The remaining signals for the methyl and piperidine ring protons would be present.

²H NMR (Deuterium NMR): Conversely, the ²H NMR spectrum will show a signal for the incorporated deuterium atoms. wikipedia.orgmagritek.com The chemical shift of the deuterium signal will be very similar to the chemical shift of the corresponding proton in the non-deuterated compound. magritek.com Therefore, a strong signal in the aromatic region of the ²H NMR spectrum would confirm the presence and location of the deuterium atoms on the phenyl ring. The natural abundance of deuterium is very low (about 0.015%), so a prominent signal in the ²H NMR spectrum is clear evidence of successful isotopic enrichment. wikipedia.org

Mass Spectrometry (MS):

Mass spectrometry measures the mass-to-charge ratio of ions and is a direct method for confirming the incorporation of deuterium.

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M+) that is 5 mass units higher than that of the non-deuterated compound. This is due to the replacement of five hydrogen atoms (atomic mass ~1) with five deuterium atoms (atomic mass ~2).

The following table summarizes the expected mass spectral data:

CompoundMolecular FormulaExact MassExpected m/z of [M+H]⁺
1-Methyl-4-phenyl-4-piperidinolC₁₂H₁₇NO191.13192.14
This compoundC₁₂H₁₂D₅NO196.16197.17

The observation of the expected molecular ion peak, along with the absence of a significant peak at the mass of the non-deuterated compound, provides strong evidence for high levels of deuterium incorporation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the deuterated product with high accuracy. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 1 Methyl 4 Phenyl 4 Piperidinol D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation

NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of organic molecules and for verifying the position and extent of isotopic labeling.

Proton (¹H) NMR spectroscopy is used to detail the proton environment of a molecule. pitt.eduresearchgate.net In 1-Methyl-4-phenyl-4-piperidinol-d5, the ¹H NMR spectrum, typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆, reveals the signals corresponding to the non-deuterated portions of the molecule. pitt.edu The key feature of the spectrum for the d5 isotopologue is the significant reduction or complete absence of signals in the aromatic region (typically ~7.2-7.6 ppm), where the phenyl protons would normally appear. chemicalbook.com Any minor signals observed in this region can be attributed to residual, non-deuterated starting material or incomplete deuteration, allowing for a sensitive measurement of isotopic purity. pitt.edu The signals for the piperidine (B6355638) ring protons and the N-methyl group remain, providing confirmation of the core structure. chemicalbook.com

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for 1-Methyl-4-phenyl-4-piperidinol and its d5 Analog

Assignment 1-Methyl-4-phenyl-4-piperidinol (Approx. δ) This compound (Expected δ) Notes
Phenyl-H ~7.2-7.6 (multiplet, 5H) Absent or residual signal Confirms deuteration of the phenyl ring.
Piperidine-H (axial/equatorial) ~1.6-2.8 (multiplets) ~1.6-2.8 (multiplets) Signals confirm the integrity of the piperidine ring.
N-CH₃ ~2.3 (singlet, 3H) ~2.3 (singlet, 3H) Confirms the N-methyl group.

Note: Actual chemical shifts can vary based on solvent and experimental conditions. Data for the non-deuterated analog is derived from typical values for similar structures. chemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. researchgate.net For this compound, the ¹³C NMR spectrum confirms the presence of all carbon atoms in the structure. The signals corresponding to the piperidine ring and the N-methyl group will appear at chemical shifts similar to those of the non-deuterated compound. chemicalbook.com The carbon atoms of the phenyl ring that are bonded to deuterium (B1214612) (C-D) will exhibit characteristic differences. These signals typically show a small upfield isotopic shift and, in proton-decoupled spectra, will appear as multiplets (typically a 1:1:1 triplet for a CD group) due to one-bond carbon-deuterium (¹³C-²H) coupling. This splitting pattern is a definitive indicator of deuterium attachment to specific carbon atoms, thus confirming the location of the isotopic labels. researchgate.netorganicchemistrydata.org

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (in ¹H-decoupled spectrum)
C-OH (quaternary) ~70-75 Singlet
Phenyl C-D ~125-129 Multiplets (due to C-D coupling)
Phenyl C (quaternary) ~145-150 Singlet (broadened)
Piperidine CH₂ ~30-50 Singlets

Note: Chemical shift ranges are estimates based on data for structurally related compounds. chemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR techniques are employed for the definitive assignment of ¹H and ¹³C signals. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the different protons of the piperidine ring, allowing for the unambiguous assignment of the axial and equatorial protons at the C2/C6 and C3/C5 positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HETCOR: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HMQC spectrum would definitively link the assigned piperidine proton signals to their corresponding carbon signals in the ¹³C spectrum, confirming the structural integrity of the piperidinol core. researchgate.net

Mass Spectrometry (MS) Techniques for Isotopic Purity and Quantification

Mass spectrometry is a powerful technique for determining the molecular weight and isotopic composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). kobv.de This precision allows for the determination of a molecule's elemental formula. For this compound, HRMS is used to confirm the incorporation of the five deuterium atoms by comparing the measured accurate mass to the theoretical value. A successful synthesis will show a molecular ion peak corresponding to the d5 species, with significantly lower intensity peaks for d0 to d4 species, allowing for the calculation of isotopic purity. The analysis of fragment ions by HRMS can further confirm the location of the deuterium labels, as fragmentation pathways will yield ions that retain the d5-phenyl group. kobv.de

Table 3: Theoretical Accurate Masses for 1-Methyl-4-phenyl-4-piperidinol and its d5 Isotopologue

Compound Formula Theoretical Monoisotopic Mass [M+H]⁺
1-Methyl-4-phenyl-4-piperidinol C₁₂H₁₈NO⁺ 192.1383

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound, MS/MS analysis provides critical information for its unequivocal identification and for distinguishing it from its non-deuterated analog and other related compounds.

While specific fragmentation studies for this compound are not extensively published, the fragmentation pathway can be predicted based on its chemical structure and established fragmentation patterns of similar 4-phenylpiperidine derivatives and other piperidine alkaloids. nih.gov The presence of the five deuterium atoms on the phenyl ring results in a 5 Dalton (Da) mass shift in the precursor ion and in any fragments retaining this ring, which is a key signature for its identification.

The proposed fragmentation in positive ion mode would likely initiate from the protonated molecule, [M+H]⁺. A primary and highly characteristic fragmentation step for 4-piperidinol compounds is the neutral loss of a water molecule (H₂O) from the tertiary alcohol group. scielo.br This dehydration is a common process for protonated piperidine alkaloids. scielo.br

Another expected fragmentation pathway involves the cleavage of the piperidine ring. The bonds adjacent to the nitrogen atom are susceptible to cleavage. The loss of the N-methyl group (CH₃) or cleavages within the piperidine ring can generate a series of diagnostic product ions. The presence of the d5-phenyl group will ensure that fragments containing this moiety are shifted by +5 m/z units compared to the non-deuterated compound.

A plausible fragmentation pathway is summarized in the table below, based on the principles of mass spectrometry and data from related molecules.

Precursor Ion [M+H]⁺ Proposed Fragment Neutral Loss Notes
m/z 197.1 (Calculated)m/z 179.1H₂ODehydration is a common fragmentation for 4-piperidinols. scielo.br The resulting ion is stabilized by the phenyl-d5 group.
m/z 197.1 (Calculated)m/z 182.1CH₃Loss of the methyl group from the nitrogen atom.
m/z 197.1 (Calculated)VariousC₂H₄, C₃H₆Cleavage of the piperidine ring can lead to the loss of ethylene or propylene moieties.
m/z 179.1Further fragmentationC₂H₄NSubsequent fragmentation of the dehydrated ion can occur.

This table presents a predictive fragmentation pattern. Actual observed fragments may vary based on instrumental conditions.

The comparison of the MS/MS spectrum of this compound with its non-deuterated counterpart would show a consistent +5 Da shift for the precursor ion and for all fragments containing the phenyl-d5 group, confirming the identity and isotopic labeling of the compound.

Ionization Techniques Suitable for Deuterated Compounds

The choice of ionization technique is critical for the successful analysis of deuterated compounds like this compound by mass spectrometry. The ideal technique should provide efficient ionization with minimal in-source fragmentation to preserve the molecular ion, which is essential for accurate quantification and structural confirmation. Several ionization techniques are suitable for this class of compounds.

Electrospray Ionization (ESI): ESI is a soft ionization technique particularly well-suited for polar and thermally labile molecules, making it an excellent choice for this compound, especially when coupled with liquid chromatography. scispace.com It typically generates protonated molecules [M+H]⁺ in positive ion mode with high efficiency and minimal fragmentation. scielo.brscispace.comscite.ai This is advantageous for quantitative studies where the deuterated compound is often used as an internal standard. fda.gov.twmdpi.com The high proton affinity of the tertiary amine in the piperidine ring facilitates efficient ionization by ESI. researchgate.net

Electron Impact Ionization (EI): EI is a classic, high-energy ionization technique commonly used with gas chromatography. While it often leads to extensive fragmentation, this can be highly reproducible and provides a characteristic "fingerprint" for a compound's structure. nih.gov For this compound, EI would likely produce a complex fragmentation pattern, which could be useful for structural confirmation by matching against a spectral library. However, the molecular ion may be weak or absent, which can be a limitation for some applications.

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. nationalmaglab.org It is a soft ionization method that typically produces protonated molecules, similar to ESI. jeolusa.com DART would be suitable for the high-throughput screening of this compound. Its ability to ionize compounds with high boiling points makes it a viable option. nationalmaglab.orgnih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for compounds of medium polarity and volatility. nih.gov It is often used with LC-MS and can be more effective than ESI for less polar compounds. researchgate.netacs.org APCI is known for its high sensitivity and soft ionization capabilities, which would be beneficial for the analysis of this compound, generating protonated molecular ions and allowing for controlled fragmentation for structural elucidation. researchgate.netacs.org

Ionization Technique Typical Ions Formed Coupling Advantages for this compound Considerations
Electrospray Ionization (ESI) [M+H]⁺LC-MSSoft ionization, high sensitivity for polar compounds, ideal for quantitative analysis. scispace.comfda.gov.twmdpi.comMatrix effects can suppress ionization.
Electron Impact Ionization (EI) M⁺•, numerous fragment ionsGC-MSProvides detailed structural information through reproducible fragmentation patterns. nih.govMolecular ion may be weak or absent.
Direct Analysis in Real Time (DART) [M+H]⁺Direct MSRapid analysis with minimal sample preparation, suitable for high-throughput screening. nationalmaglab.orgjeolusa.comQuantitative reproducibility can be a challenge.
Atmospheric Pressure Chemical Ionization (APCI) [M+H]⁺LC-MS, GC-MSGood for medium polarity compounds, less susceptible to matrix effects than ESI. researchgate.netnih.govacs.orgMay induce more fragmentation than ESI.

Chromatographic Separation Methods Coupled with Mass Spectrometry

The analysis of this compound, particularly in complex matrices, necessitates a separation step prior to mass spectrometric detection. Liquid chromatography and gas chromatography are the two primary techniques employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a cornerstone technique for the quantitative analysis of drugs and their metabolites in biological fluids and other complex samples. The use of a deuterated internal standard, such as this compound, is standard practice in validated bioanalytical methods to ensure accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response. mdpi.comresearchgate.net

In a typical LC-MS/MS application, a reversed-phase column, such as a phenyl-hexyl or C18 column, would be used for separation. fda.gov.twmdpi.com The mobile phase would likely consist of an aqueous component (e.g., water with a buffer like ammonium formate) and an organic modifier (e.g., methanol or acetonitrile). fda.gov.twmdpi.com Gradient elution is often employed to achieve optimal separation of the analyte from other matrix components. unito.it

Following separation by LC, the eluent is introduced into the mass spectrometer, typically using an ESI or APCI source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor-to-product ion transition is monitored for the analyte and its deuterated internal standard. This provides excellent selectivity and sensitivity for quantification. mdpi.com

Parameter Typical Conditions for LC-MS/MS Analysis Reference
LC Column Reversed-phase (e.g., Phenyl, C18) fda.gov.twmdpi.comunito.it
Mobile Phase Water/Methanol or Water/Acetonitrile with buffer fda.gov.twmdpi.comunito.it
Ionization ESI or APCI (positive mode) scispace.comacs.org
MS Detection Triple Quadrupole (QqQ) in MRM mode mdpi.comgassnova.no
Application Quantitative bioanalysis, pharmacokinetic studies, forensic toxicology nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. While 1-Methyl-4-phenyl-4-piperidinol has a hydroxyl group that can make it less suitable for direct GC analysis, derivatization can be employed to improve its chromatographic properties. However, for compounds like this, direct analysis is often possible.

For GC-MS analysis, a nonpolar or medium-polarity capillary column is typically used. The sample is injected into a heated inlet, where it is vaporized and transferred onto the column by a carrier gas (usually helium). The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

EI is the most common ionization technique used in GC-MS. nih.gov The resulting mass spectra, rich in fragment ions, provide a high degree of structural information, which is excellent for qualitative analysis and library matching. For quantitative applications, Selected Ion Monitoring (SIM) can be used to improve sensitivity by monitoring specific ions characteristic of the analyte and its deuterated internal standard.

The use of this compound as an internal standard in GC-MS methods would follow similar principles as in LC-MS/MS, providing reliable quantification by accounting for variability during sample preparation and analysis.

Parameter Typical Conditions for GC-MS Analysis Reference
GC Column Capillary column (e.g., nonpolar or medium-polarity) tsijournals.com
Injection Split/Splitless inlet
Ionization Electron Impact (EI) nih.gov
MS Detection Quadrupole or Ion Trap in Full Scan or SIM mode
Application Forensic analysis, drug screening, metabolite identification

Applications of 1 Methyl 4 Phenyl 4 Piperidinol D5 in Mechanistic and Metabolic Research

Isotope Effect Studies in Chemical and Biochemical Reactions

The presence of deuterium (B1214612) in 1-Methyl-4-phenyl-4-piperidinol-d5 allows for the investigation of kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. These effects are powerful probes for understanding the rate-determining steps of reaction mechanisms.

Elucidation of Primary and Secondary Kinetic Isotope Effects

Primary kinetic isotope effects are observed when a bond to the isotopic atom is broken or formed in the rate-determining step of a reaction. In the context of this compound, a primary KIE would be most relevant if a C-D bond on the phenyl ring were to be cleaved during a metabolic or chemical transformation. However, the more common metabolic routes for this compound and its analogs involve oxidation at the piperidine (B6355638) ring or N-demethylation.

Secondary kinetic isotope effects, on the other hand, occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. For this compound, the deuteration of the phenyl ring can influence the electronic environment and vibrational frequencies of the entire molecule. This can lead to observable secondary KIEs in reactions such as enzymatic binding or conformational changes, providing subtle but important details about the transition state of a reaction.

Utilization of Deuterium Labeling for Reaction Pathway Elucidation

Deuterium labeling is a powerful technique for tracing the course of a chemical reaction. umn.edu By using this compound, researchers can follow the fate of the deuterated phenyl group through various transformations. For instance, in studies of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), the oxidation of the tetrahydropyridine ring is a key step in its bioactivation. nih.govnih.gov The use of deuterated analogs of MPTP has been instrumental in demonstrating that the initial oxidation by monoamine oxidase B (MAO-B) involves the cleavage of a C-H bond at a position adjacent to the nitrogen atom, a process that is significantly slowed by deuterium substitution. nih.govnih.gov

Similarly, studying the metabolism of this compound can help to confirm or rule out specific reaction pathways. If a metabolite is found to retain the d5-phenyl group intact, it indicates that the phenyl ring was not the primary site of metabolic attack. Conversely, the loss or modification of the deuterium label would point towards specific metabolic reactions involving the aromatic ring.

Tracing Metabolic Fates and Biotransformation Pathways

The use of isotopically labeled compounds is a cornerstone of drug metabolism and pharmacokinetic studies. The deuterium atoms in this compound serve as a stable and non-radioactive tracer, allowing for detailed analysis of its metabolic fate.

In Vitro Metabolic Stability Assessments Using Deuterated Analogues

In vitro metabolic stability assays, often conducted using liver microsomes, are a critical component of early drug discovery. researchgate.net These assays predict how quickly a compound will be metabolized in the body. By comparing the metabolic stability of this compound to its non-deuterated counterpart, researchers can quantify the impact of deuteration on its metabolic clearance. The substitution of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond, which can slow down metabolic reactions that involve the cleavage of this bond. researchgate.netnih.gov

This "deuterium effect" can significantly enhance the metabolic stability of a molecule. mdpi.com For example, if a primary route of metabolism involves hydroxylation of the phenyl ring, the deuterated analog would likely exhibit a slower rate of metabolism.

Table 1: Illustrative In Vitro Metabolic Stability of 1-Methyl-4-phenyl-4-piperidinol and its d5-Analogue in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-Methyl-4-phenyl-4-piperidinol2527.7
This compound5512.6

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Deuterium as a Tracer for Enzymatic Transformation Studies

The deuterium label in this compound allows for precise tracking of the molecule and its metabolites in complex biological systems. researchgate.net Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish between the deuterated compound and its endogenous or non-deuterated counterparts. This is particularly useful for studying the specific enzymes involved in its metabolism.

For instance, by incubating this compound with specific cytochrome P450 (CYP) enzymes, it is possible to identify which isoforms are responsible for its metabolism. The formation of deuterated metabolites can be monitored over time to determine the kinetics of the enzymatic reaction.

Investigation of Related Compound Metabolism

The study of this compound also provides insights into the metabolism of structurally related compounds. A key example is the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is metabolized to 1-methyl-4-phenylpyridinium (MPP+), which is the ultimate toxic species that causes parkinsonian symptoms. nih.govhelmholtz-muenchen.denih.gov The metabolism of MPTP is a multi-step process, and one of its metabolites is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

By understanding the metabolic pathways of this compound, researchers can draw parallels and make predictions about the metabolism of other piperidine-containing compounds. This can be particularly relevant in the context of drug design, where modifications to a core scaffold are made to optimize its pharmacokinetic and pharmacodynamic properties. The use of deuteration can be a strategic approach to modulate the metabolism of a lead compound, and the insights gained from studying this compound can inform these strategies. researchgate.netnih.gov

Studies on the Metabolic Fate of Non-Deuterated Analogues (e.g., in the context of pathways, not effects)

The metabolic pathways of non-deuterated 4-phenylpiperidine derivatives, such as pethidine (meperidine) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), have been extensively studied to understand their biotransformation in the body. These studies are crucial for identifying metabolites, some of which may possess their own pharmacological or toxicological properties. The use of deuterated internal standards like this compound is instrumental in the accurate quantification of the parent drug and its metabolites from complex biological matrices like plasma and urine.

The primary metabolic routes for many 4-phenylpiperidine compounds involve two major types of enzymatic reactions: N-demethylation and hydrolysis of ester linkages, where applicable. These reactions are primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. thermofisher.comsimsonpharma.com

N-Demethylation: This process involves the removal of a methyl group from the nitrogen atom of the piperidine ring. For instance, pethidine is N-demethylated to form norpethidine. thermofisher.comnih.gov This reaction is catalyzed by CYP enzymes, including CYP3A4 and CYP2B6. thermofisher.comsimsonpharma.com Similarly, MPTP undergoes N-demethylation, which is considered a detoxification pathway catalyzed by CYP2D6. nih.gov

Hydrolysis: Compounds containing an ester group, such as pethidine, are subject to hydrolysis, where the ester bond is cleaved to form a carboxylic acid. Pethidine is hydrolyzed to pethidinic acid. nih.govnih.gov

In a typical metabolic study investigating the fate of a non-deuterated analogue, a known concentration of this compound is added to biological samples as an internal standard. acs.orgchiron.no Due to its structural similarity to the analyte and its metabolites, the deuterated standard behaves almost identically during sample extraction, purification, and analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). simsonpharma.com However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-deuterated compounds by the mass spectrometer. This enables precise quantification by correcting for any loss of analyte during sample processing and for variations in instrument response. acs.orgchiron.no

The biotransformation of MPTP is a notable example of metabolic activation. While MPTP itself is not toxic, it is metabolized in the brain by monoamine oxidase B (MAO-B) to the toxic cation 1-methyl-4-phenylpyridinium (MPP+). chiron.nonyc.govnih.gov This metabolite is responsible for the compound's neurotoxic effects. chiron.nonyc.govnih.gov Studies elucidating this pathway have benefited from the use of stable isotope-labeled compounds to accurately track the formation of MPP+.

The table below summarizes the primary metabolic pathways for representative non-deuterated 4-phenylpiperidine analogues.

Parent CompoundPrimary Metabolic PathwayKey Metabolite(s)
PethidineN-demethylationNorpethidine
HydrolysisPethidinic Acid
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)N-demethylationPhenyl-1,2,3,6-tetrahydropyridine
Oxidation (by MAO-B)1-methyl-4-phenylpyridinium (MPP+)

The following table illustrates hypothetical data from a study using this compound as an internal standard to quantify the metabolites of a non-deuterated analogue in a rat plasma sample after administration.

Time (hours)Parent Compound Concentration (ng/mL)Metabolite A (N-demethylated) Concentration (ng/mL)Metabolite B (Hydrolyzed) Concentration (ng/mL)
0.51502510
11104522
2756035
4305548
8103040
24< 51015

This data, obtainable through the use of a deuterated internal standard like this compound, allows researchers to construct a detailed pharmacokinetic profile of the parent compound and its metabolites, providing a clear picture of its metabolic fate over time.

Future Research Trajectories and Methodological Innovations

Development of Novel and Efficient Deuteration Strategies for Complex Piperidine (B6355638) Derivatives

The synthesis of 1-Methyl-4-phenyl-4-piperidinol-d5, and other complex deuterated piperidine derivatives, is an area ripe for innovation. Current methods can be resource-intensive, and researchers are actively exploring more efficient and selective strategies.

Flow chemistry is another rapidly advancing field that offers significant advantages for deuteration reactions. nih.govansto.gov.aunih.govtn-sanso.co.jpresearchgate.net By using continuous flow reactors, it is possible to achieve better control over reaction parameters such as temperature and pressure, leading to higher selectivity and reproducibility. nih.govansto.gov.au This methodology can also be more easily scaled up for larger production quantities and may offer a safer and more efficient alternative to traditional batch processing. ansto.gov.autn-sanso.co.jp

Furthermore, the development of novel deuterating reagents and catalytic systems is a continuous effort. researchgate.netdntb.gov.ua Researchers are exploring new catalysts that are less expensive and can operate under milder conditions, making the deuteration process more sustainable and cost-effective. researchgate.net Chemo-enzymatic methods, which combine chemical and biological catalysts, are also showing promise for the synthesis of stereo-enriched piperidines and could be adapted for deuteration. nih.govacs.org

Deuteration StrategyKey AdvantagesRelevant Research Focus
Transition-Metal-Catalyzed C-H Activation High selectivity, fewer synthetic steps, increased efficiency.Palladium-catalyzed arylation, development of novel catalysts for direct deuteration. acs.orgnih.govrsc.org
Flow Chemistry Enhanced control, scalability, improved safety and reproducibility.Adaptation of batch processes to continuous flow, exploration of novel deuteration methodologies in flow reactors. nih.govansto.gov.aunih.govtn-sanso.co.jpresearchgate.net
Novel Reagents and Catalysts Cost-effectiveness, milder reaction conditions, sustainability.Chemo-enzymatic synthesis, development of new deuterating agents and catalysts. researchgate.netdntb.gov.uanih.govacs.org

Integration with Advanced Computational Modeling for Predicting Isotopic Behavior

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the behavior of deuterated compounds like this compound. These in silico methods can provide valuable insights that complement and guide experimental work.

Quantum mechanical calculations can be used to predict how the introduction of deuterium (B1214612) will affect the vibrational frequencies of the molecule. wikipedia.org This is particularly important for mass spectrometry, as it allows for the accurate prediction of isotopic peak patterns. nih.govaip.org Software is being developed to calculate and deconvolve the isotopic spectra of deuterated molecules, which can aid in the interpretation of experimental data. researchgate.net

Molecular dynamics simulations can offer a deeper understanding of how deuteration might influence the compound's physical properties and interactions with its environment. oup.comstackexchange.com For instance, modeling can predict subtle changes in the binding energy of the deuterated compound to biological targets or chromatographic stationary phases. oup.com While the five deuterium atoms on the phenyl ring of this compound are expected to have a minimal kinetic isotope effect on its metabolism, computational models can help to quantify these subtle effects. nih.govacs.orgsemanticscholar.orgnih.govgoogle.com This predictive power can be harnessed to design future internal standards with optimized properties for specific analytical needs. For example, understanding the geometric isotope effect through modeling can help predict changes in crystal structure and physical properties. rsc.org

Computational ApproachApplication to this compound
Quantum Mechanics Prediction of mass spectral isotope patterns and vibrational frequencies. wikipedia.orgnih.govaip.orgresearchgate.net
Molecular Dynamics Elucidation of subtle isotopic effects on binding affinities and chromatographic behavior. oup.comstackexchange.comnih.gov

Expanding Applications in Multi-Omics Research for Comprehensive Systemic Analysis

The utility of this compound as an internal standard has the potential to extend beyond simple quantification into the realm of multi-omics research . nih.govoxfordglobal.commdpi.com This integrated approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, aims to provide a holistic view of a biological system's response to a stimulus, such as drug administration.

In a multi-omics study of pethidine, this compound would serve as a highly reliable internal standard for the accurate quantification of its corresponding metabolite in biological samples. This quantitative metabolomic data can then be integrated with proteomic and transcriptomic data to build a more complete picture of the drug's effects. nih.govnih.govoup.comresearchgate.nettechnion.ac.il For example, researchers could correlate the levels of the pethidine metabolite with changes in the expression of proteins involved in its metabolism or in downstream signaling pathways.

This comprehensive analysis can help to:

Elucidate the complete metabolic fate of pethidine.

Identify potential off-target effects.

Understand the mechanisms of drug-induced toxicity.

Discover novel biomarkers for drug efficacy or adverse reactions.

The use of robust internal standards like this compound is foundational to the quantitative accuracy required for meaningful multi-omics integration. nih.gov As multi-omics approaches become more common in pharmaceutical research and personalized medicine, the demand for well-characterized deuterated standards will undoubtedly increase. nih.govoxfordglobal.com

Omics FieldRole of this compound
Metabolomics Provides accurate quantification of a key pethidine metabolite.
Proteomics Enables correlation of metabolite levels with protein expression changes.
Transcriptomics Allows for linking drug metabolism to alterations in gene expression.
Integrated Multi-Omics Contributes to a comprehensive understanding of drug disposition and effects. nih.govoxfordglobal.commdpi.comnih.govnih.govoup.comresearchgate.nettechnion.ac.il

Q & A

Basic: What are the standard methods for synthesizing and characterizing 1-Methyl-4-phenyl-4-piperidinol-d5?

Synthesis typically involves isotopic labeling (deuteration) at specific positions using deuterated reagents, such as D₂O or deuterated alkyl halides, under controlled catalytic conditions (e.g., palladium or platinum catalysts). Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation and structural integrity. For example, the absence of proton signals in 1H^1H-NMR at deuterated positions and distinct splitting patterns in 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight shifts (+5 Da) due to deuterium substitution.
  • Chromatographic Purity : HPLC or LC-MS with buffered mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) ensures ≥95% purity, as required for pharmaceutical-grade intermediates .

Basic: How do researchers ensure isotopic stability during storage and experimental use?

  • Storage : Solutions are stored at 2–8°C in inert solvents (e.g., deuterated DMSO or methanol) to minimize proton exchange. Lyophilized powders are preferred for long-term stability .
  • Handling : Use anhydrous conditions and argon/vacuum-sealed environments to prevent isotopic scrambling.
  • Validation : Periodic NMR checks post-storage confirm deuterium retention at labeled positions .

Advanced: What experimental designs are optimal for studying isotopic effects on pharmacological activity?

  • Comparative Pharmacokinetics : Use non-deuterated and deuterated analogs in parallel in vitro assays (e.g., cytochrome P450 metabolism studies) to quantify deuterium’s impact on metabolic half-life.
  • Factorial Design : Test variables like deuteration position (e.g., methyl vs. phenyl groups) and solvent polarity to isolate isotopic effects from structural variables .
  • Control Groups : Include deuterated analogs of structurally similar piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to benchmark results .

Advanced: How can conflicting data on deuterium’s kinetic isotope effect (KIE) be resolved?

  • Data Triangulation : Combine in vitro enzymatic assays (measuring kcat/KMk_{cat}/K_M) with computational modeling (DFT or MD simulations) to distinguish electronic vs. steric effects of deuteration .
  • Error Analysis : Quantify uncertainties from isotopic purity (e.g., 95% vs. 99% deuterated) using sensitivity tests in dose-response studies .
  • Theoretical Frameworks : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refocus hypotheses—e.g., prioritizing metabolic stability over receptor affinity if contradictions arise .

Advanced: What methodologies address challenges in tracking deuterated metabolites in vivo?

  • Isotopic Tracing : Use LC-MS/MS with selected reaction monitoring (SRM) to detect deuterium-retaining fragments, avoiding interference from endogenous metabolites .
  • Sample Preparation : Acidify biological matrices (e.g., plasma) to pH <2 before extraction, minimizing deuterium loss via proton exchange .
  • Cross-Validation : Compare results with radiolabeled (³H/¹⁴C) analogs to confirm detection limits and specificity .

Advanced: How can researchers integrate structural and isotopic data into QSAR models?

  • Descriptor Selection : Include deuterium-specific parameters (e.g., bond vibration energy, van der Waals radius) alongside traditional piperidine moiety descriptors (e.g., logP, pKa) .
  • Model Validation : Use leave-one-out cross-validation (LOOCV) to assess robustness, particularly for small datasets common in deuterated compound studies .
  • Case Studies : Reference structurally analogous compounds like 1-(2-Methylphenyl)piperidin-4-one to identify trends in deuteration’s impact on receptor binding .

Advanced: What ethical and methodological standards apply to preclinical studies with deuterated compounds?

  • Ethical Frameworks : Adhere to PICOT guidelines (Population, Intervention, Comparison, Outcome, Time) to define scope—e.g., comparing toxicity profiles of deuterated vs. non-deuterated analogs over 28-day exposure periods .
  • Regulatory Compliance : Follow ICH Q3A/B guidelines for impurity profiling, ensuring deuterated byproducts (e.g., partially protonated species) remain below thresholds .
  • Transparency : Disclose deuterium content and synthetic routes in publications to enable replication, as emphasized in pharmacopeial standards .

Advanced: How can isotopic labeling improve mechanistic studies of piperidine derivatives?

  • Reaction Pathway Elucidation : Use 2H^2H-NMR to track deuterium migration during ring-opening or N-demethylation reactions, revealing intermediates undetectable in protonated analogs .
  • Binding Studies : Employ deuterium exchange mass spectrometry (DXMS) to map solvent-accessible regions in protein-ligand complexes, identifying key interaction sites .
  • Theoretical Alignment : Link findings to conceptual frameworks like transition-state theory to explain isotope effects on reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.